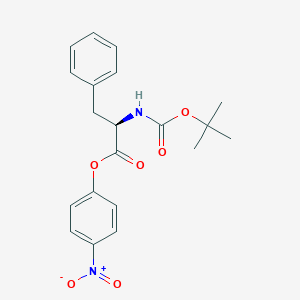

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

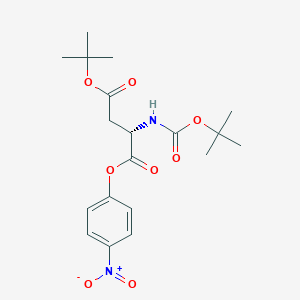

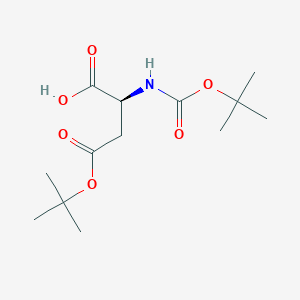

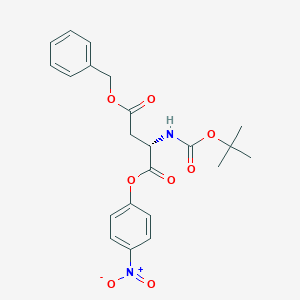

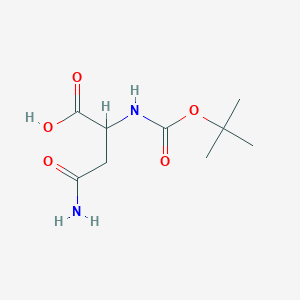

“®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate” is a complex organic compound. It contains a nitrophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as catalytic asymmetric reduction and Hoffmann rearrangement .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the nitrophenyl group, the Boc protected amino group, and the phenylpropanoate group would all contribute to the overall structure .

Chemical Reactions Analysis

The Boc group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a Boc protected amino group typically have a molecular weight of around 200 g/mol .

Applications De Recherche Scientifique

Synthesis of Boc Derivatives of Amino Acids

- Scientific Field: Organic Chemistry

- Application Summary: Boc derivatives of amino acids are synthesized using di-tert-butyl pyrocarbonate . These derivatives are important intermediates in peptide synthesis .

- Methods of Application: The process involves the reaction of amino acids with di-tert-butyl pyrocarbonate under specific conditions . The conditions of the reactions influence the yield of the desired product .

- Results: The study aimed to optimize and individualize the process. The influence of reaction conditions on the synthesis yield of Boc derivatives of amino acids was studied .

Synthesis of Key Intermediate for Biotin

- Scientific Field: Biochemistry

- Application Summary: “®-methyl 2- ((tert-butoxycarbonyl) amino)-3- ((tert-butyldimethylsilyl) thio) propanoate”, a key intermediate of the natural product Biotin, was synthesized from L-cystine . Biotin is a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The synthesis included esterification, protection of amine and thiol, and was carried out in three steps .

- Results: The overall yield of the synthesis from L-cystine was 67% .

Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate

- Scientific Field: Biochemistry

- Application Summary: This compound is a key intermediate of the natural product Biotin, which is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The synthesis included esterification, protection of amine and thiol, and was carried out in three steps .

- Results: The overall yield of the synthesis from L-cystine was 67% .

Synthetic Applications and Methodology Development of Chan–Lam Coupling

- Scientific Field: Organic Chemistry

- Application Summary: The Chan–Lam coupling is a cross-coupling reaction that involves the reaction of an organoboron compound, a nitrogen or oxygen nucleophile, and a copper(II) salt . This reaction is used in the synthesis of various organic compounds, including tert-butoxycarbonyl derivatives of amino acids .

- Methods of Application: The reaction conditions, such as the choice of solvent and temperature, can significantly affect the yield of the desired product .

- Results: The study aimed to optimize the process and study the influence of reaction conditions on the synthesis yield .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWWFMMLBBICG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426953 |

Source

|

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | |

CAS RN |

16159-70-9 |

Source

|

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.